(1R*,5S*)-8-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3,8-diazabicyclo[3.2.1]octane
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Description
(1R*,5S*)-8-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-3,8-diazabicyclo[3.2.1]octane is a useful research compound. Its molecular formula is C17H20N2O3 and its molecular weight is 300.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 300.14739250 g/mol and the complexity rating of the compound is 432. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Antipsychotic-like Activity of Muscarinic Receptor Ligands
Muscarinic receptor ligands with benzofuran components have shown unexpected antipsychotic-like activities. These compounds exhibit partial agonist effects at muscarinic M2 and M4 receptors and antagonist effects at M1, M3, and M5 receptors. Such properties suggest their potential application in the medical treatment of schizophrenia, highlighting the significance of benzofuran derivatives in developing new therapeutic agents (Bymaster et al., 1998).
Exposure and Pharmacokinetics of Industrial Chemicals
Research on the exposure and pharmacokinetics of various industrial chemicals, including those related to benzofuran compounds, provides insight into their metabolism, absorption, and potential health impacts. Studies focusing on substances like methyl tertiary butyl ether (MTBE) reveal how occupational exposure to certain chemicals can influence human health, shedding light on the importance of understanding the pharmacokinetics of new compounds (Prah et al., 2004).
Environmental Contamination and Human Exposure
Investigations into environmental contamination and human exposure to compounds with benzofuran structures can inform the assessment of their ecological and health impacts. For instance, studies on the presence of organometallic compounds like methylcyclopentadienyl manganese tricarbonyl (MMT) in gasoline and their combustion products offer insights into potential exposure risks and environmental persistence (Loranger & Zayed, 1997).
Properties
IUPAC Name |
[(1S,5R)-3,8-diazabicyclo[3.2.1]octan-8-yl]-(6-methoxy-3-methyl-1-benzofuran-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-10-14-6-5-13(21-2)7-15(14)22-16(10)17(20)19-11-3-4-12(19)9-18-8-11/h5-7,11-12,18H,3-4,8-9H2,1-2H3/t11-,12+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZXYYVPXRWPFCG-TXEJJXNPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3C4CCC3CNC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(OC2=C1C=CC(=C2)OC)C(=O)N3[C@@H]4CC[C@H]3CNC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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